molecular formula C16H20N2O B6697108 N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6697108
M. Wt: 256.34 g/mol
InChI Key: XBEKWSBQUJRGPM-UHFFFAOYSA-N
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Description

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals

Properties

IUPAC Name

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-18(16(19)14-8-11(14)2)10-12-9-17-15-7-5-4-6-13(12)15/h4-7,9,11,14,17H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEKWSBQUJRGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CNC2=CC=CC=C21)C(=O)C3CC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide typically involves the reaction of tryptamine derivatives with cyclopropane carboxylic acid derivatives. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, typically using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and physiological responses . The cyclopropane ring may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(1H-indol-3-ylmethyl)ethanamine
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

N-ethyl-N-(1H-indol-3-ylmethyl)-2-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and may enhance its stability, binding affinity, and specificity in various applications.

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